molecular formula C10H21NO2 B1305079 N-(2,2-dimethoxyethyl)cyclohexanamine CAS No. 99863-45-3

N-(2,2-dimethoxyethyl)cyclohexanamine

Cat. No.: B1305079
CAS No.: 99863-45-3
M. Wt: 187.28 g/mol
InChI Key: QSACEZXJVIGRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethoxyethyl)cyclohexanamine is an organic compound with the molecular formula C10H21NO2 It is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with glyoxal dimethyl acetal. The reaction is carried out in methanol at ambient temperature for approximately 18 hours . The general reaction scheme is as follows:

[ \text{Cyclohexylamine} + \text{Glyoxal dimethyl acetal} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2,2-dimethoxyethyl)cyclohexanone, while reduction could produce N-(2,2-dimethoxyethyl)cyclohexylamine.

Scientific Research Applications

N-(2,2-Dimethoxyethyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of amine-related biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)cyclohexanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing biochemical pathways. The 2,2-dimethoxyethyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • N-(2,2-Dimethoxyethyl)prop-2-enamide
  • N-(2,2-Dimethoxyethyl)acrylamide

Comparison: N-(2,2-Dimethoxyethyl)cyclohexanamine is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACEZXJVIGRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388578
Record name N-(2,2-dimethoxyethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99863-45-3
Record name N-(2,2-dimethoxyethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-1,1-dimethoxyethane (206 mL) was treated with cyclohexanamine (575 mL) and the mixture was heated at 120° C. for 24 h under an atmosphere of nitrogen before being cooled to room temperature. A solution of sodium hydroxide (100 g) in 400 mL water was added, the mixture was stirred at room temperature for 10 min and then the layers were separated. The organic fraction was purified by distillation under reduced pressure (b.p. 105-107° C., 13 mm Hg) to give the title compound as a colourless oil (280 g). 1H NMR (400 MHz, CDCl3) δ 4.46 (t, J=5.5 Hz, 1H), 3.38 (s, 6H), 2.75 (d, J=5.6 Hz, 2H), 2.45-2.35 (m, 1H), 1.92-1.57 (m, 5H), 1.31-1.00 (m, 6H).
Quantity
206 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethoxyethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(2,2-dimethoxyethyl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethoxyethyl)cyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-(2,2-dimethoxyethyl)cyclohexanamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,2-dimethoxyethyl)cyclohexanamine
Reactant of Route 6
Reactant of Route 6
N-(2,2-dimethoxyethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.